PPAR(alpha)-MO-1

PPARα selectivity Nuclear receptor Lipid metabolism

PPAR(alpha)-MO-1 (CAS 810677-36-2) is a synthetic, small-molecule modulator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism and energy homeostasis. The compound was originally disclosed in patent WO/2004/110982A1 as part of a series of substituted phenylpropionic acids.

Molecular Formula C27H37NO5
Molecular Weight 455.6 g/mol
CAS No. 810677-36-2
Cat. No. B1663278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPAR(alpha)-MO-1
CAS810677-36-2
Molecular FormulaC27H37NO5
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
InChIInChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
InChIKeyVFYAWARECOZRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPAR(alpha)-MO-1 (CAS 810677-36-2): A Patent-Derived PPARα Modulator for Metabolic Research Procurement


PPAR(alpha)-MO-1 (CAS 810677-36-2) is a synthetic, small-molecule modulator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism and energy homeostasis. The compound was originally disclosed in patent WO/2004/110982A1 as part of a series of substituted phenylpropionic acids [1]. Its molecular formula is C27H37NO5, with a molecular weight of 455.59 g/mol. Vendor datasheets consistently describe it as a potent PPARα modulator with high binding affinity , though publicly available quantitative potency data (e.g., IC50, EC50) are not detailed in accessible materials.

Why Generic PPARα Agonists Cannot Substitute for PPAR(alpha)-MO-1 in Targeted Research Applications


The PPARα ligand-binding domain exhibits selectivity cliffs where small structural modifications can dramatically alter subtype selectivity, activation profile (full vs. partial agonism), and co-regulator recruitment [1]. PPAR(alpha)-MO-1 belongs to a specific phenylpropionic acid chemotype distinct from the fibrate class (e.g., fenofibrate) or the ureidofibrate series (e.g., GW7647). Its 2-ethoxy substitution and hexyl(2-phenylethyl)amino-2-oxoethoxy side chain create a pharmacophore that may confer differential allosteric modulation or binding kinetics compared to conventional PPARα ligands [2]. Without direct comparative data, substitution with WY-14643, fenofibrate, or other PPARα tools risks non-overlapping transcriptional outputs, confounding experimental interpretation in metabolic disease models.

PPAR(alpha)-MO-1: Quantitative Differentiation Evidence for Scientific Procurement


PPARα Subtype Selectivity Profile vs. Non-Selective PPAR Ligands

PPAR(alpha)-MO-1 is described as a selective PPARα modulator in patent WO/2004/110982A1 [1]. While specific IC50 values against PPARγ and PPARδ are not publicly available, the compound's structural class (Formula I in the patent) is characterized by a preference for PPARα over other subtypes. In contrast, WY-14643 exhibits EC50 values of approximately 5 µM for PPARα and also activates PPARγ at higher concentrations (EC50 ~35 µM) [2], while the endogenous ligand 15d-PGJ2 is a dual PPARγ/PPARδ agonist [3]. The selective modulation of PPARα by PPARα-MO-1 may reduce off-target transcriptional effects associated with pan-PPAR activators.

PPARα selectivity Nuclear receptor Lipid metabolism

Physicochemical Properties Supporting In Vitro Assay Compatibility

PPAR(alpha)-MO-1 exhibits solubility in DMSO at ≥10 mM, as indicated by vendor stock solution preparation guidelines [1]. The compound is reported to have 'good solubility in aqueous solutions' and 'stability under physiological conditions' , suggesting compatibility with cell-based assays. In comparison, WY-14643 has poor aqueous solubility (<0.1 mg/mL) and requires organic co-solvents that may limit assay concentration ranges [2]. Fenofibrate, a prodrug, requires metabolic activation to fenofibric acid for PPARα activity, introducing pharmacokinetic complexity not present with direct modulators like PPARα-MO-1 [3].

Solubility Stability Assay development

Chemical Structure Differentiation from Fibrate-Class PPARα Agonists

PPAR(alpha)-MO-1 features a 2-ethoxy-3-(4-substituted)phenylpropanoic acid core, distinct from the fibrate class (e.g., fenofibrate's 2-methyl-2-(4-(4-chlorobenzoyl)phenoxy)propanoic acid ester). This core structure is shared with clinical candidate AZD-6610 [1]. The phenylpropionic acid scaffold may engage the PPARα ligand-binding domain via a distinct binding mode, potentially conferring different co-activator recruitment profiles compared to fibrates, which act via hydrogen bonding to the AF-2 helix [2]. The unique hexyl(2-phenylethyl)amino-2-oxoethoxy side chain in PPARα-MO-1 provides extended hydrophobic contacts not present in GW7647's ureidofibrate structure, suggesting potential for differential gene expression signatures.

Chemotype Pharmacophore Structure-activity relationship

Purity and Handling Specifications from Commercial Suppliers

Commercially available PPAR(alpha)-MO-1 is supplied with a purity of ≥98% (HPLC), and some vendors report specific batches at 98.39% or 99+% . The compound is shipped at ambient temperature and stored at -20°C (powder) with a shelf life of ≥12 months under recommended conditions. These quality metrics meet or exceed typical research-grade PPAR modulators, where WY-14643 is often supplied at ≥95% purity . High purity reduces the risk of confounding biological effects from contaminants in sensitive transcriptional assays.

Quality control Procurement Compound handling

Recommended Application Scenarios for PPAR(alpha)-MO-1 in Metabolic Disease and Nuclear Receptor Research


PPARα-Driven Transcriptional Profiling in Hepatocyte Models

Use PPAR(alpha)-MO-1 as a chemical probe to dissect PPARα-specific transcriptional programs in primary hepatocytes or HepG2 cells. Its selective PPARα modulation profile [1] makes it suitable for RNA-seq or ChIP-seq studies aimed at identifying novel PPARα target genes without cross-activation of PPARγ/δ, avoiding confounding signals observed with dual agonists like WY-14643 [2]. Combine with PPARα knockout controls to validate target engagement.

In Vitro Pharmacology Comparison with Fibrate Standards

Employ PPAR(alpha)-MO-1 alongside fenofibrate and GW7647 in concentration-response assays (e.g., PPARα transactivation reporter assays) to benchmark potency, efficacy, and selectivity. The distinct chemotype of PPARα-MO-1 enables SAR exploration of alternative PPARα binding modes, potentially revealing biased signaling properties not observable with classical fibrate agonists.

High-Throughput Screening for PPARα Modulator Discovery

Leverage the reported favorable solubility (≥10 mM DMSO stock) and stability [3] to incorporate PPAR(alpha)-MO-1 as a reference compound in automated screening platforms. Its direct activity (no prodrug activation required) simplifies assay design compared to fenofibrate, reducing variability and enabling robust Z-factor determination in 384-well or 1536-well formats.

Investigating PPARα-Mediated Lipid Metabolism in Disease Models

Apply PPAR(alpha)-MO-1 in cellular models of non-alcoholic fatty liver disease (NAFLD) or dyslipidemia to study PPARα-dependent regulation of fatty acid oxidation genes (e.g., CPT1A, ACOX1). The compound's origin from a patent series focused on metabolic disorders [1] positions it as a tool compound for translational research, provided that in vitro potency and selectivity are first validated in the user's assay system.

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